molecular formula C18H23NO B3157874 {[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine CAS No. 853619-30-4

{[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine

Cat. No.: B3157874
CAS No.: 853619-30-4
M. Wt: 269.4 g/mol
InChI Key: FTVPROHHZAICOH-UHFFFAOYSA-N
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Description

Significance of Aryl- and Alkyl-Substituted Amines in Contemporary Organic Synthesis and Chemical Research

Amines, organic compounds derived from ammonia, are fundamental to organic chemistry and various industries due to their versatile nature. researchgate.net These compounds are characterized by a nitrogen atom bonded to one or more alkyl (alkane chain) or aryl (aromatic ring) groups. The substitution pattern—whether one, two, or three organic groups replace the hydrogen atoms of ammonia—classifies them as primary, secondary, or tertiary amines, respectively. This classification is crucial as it dictates their reactivity and chemical properties. researchgate.net

Aryl- and alkyl-substituted amines are vital building blocks in the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, dyes, and polymers. researchgate.net The presence of both aryl and alkyl moieties on the nitrogen atom, as seen in many N-benzyl secondary amines, creates molecules with tailored electronic and steric properties. Alkyl groups are electron-donating, which generally increases the basicity of the amine compared to ammonia. Conversely, aryl groups can diminish basicity by delocalizing the nitrogen's lone pair of electrons into the aromatic ring. This interplay allows chemists to fine-tune the reactivity of these compounds for specific applications. Their role as intermediates and pharmacophores (the active portion of a drug molecule) makes them a subject of intense research and development. nih.govresearchgate.net

Overview of {[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine within Diverse Amine Subclasses

This compound is a secondary amine, defined by the two organic substituents attached to its nitrogen atom. Its structure incorporates several important functional groups that place it within specific subclasses of amines:

N-Benzyl Amine: The presence of a benzyl (B1604629) group—a benzene (B151609) ring attached to a CH₂ group—directly bonded to the nitrogen classifies it as an N-benzyl amine. This motif is a critical structural element in many therapeutic agents. researchgate.net

Aryl and Alkyl Substitution: It features a complex aryl group, [3-(benzyloxy)phenyl]methyl, and a simple alkyl group, butan-2-yl. This combination of a large, aromatic substituent and a smaller, saturated alkyl chain influences its physical and chemical properties, such as solubility and reactivity.

Benzyloxyphenyl Moiety: The aryl portion of the molecule contains a benzyloxy group (-OCH₂-phenyl). This ether linkage adds conformational flexibility and is recognized as an important pharmacophore in medicinal chemistry, notably in the development of enzyme inhibitors. nih.gov

The specific arrangement of these groups—the benzyloxy substituent at the meta-position (position 3) of the phenyl ring—further defines its unique chemical identity.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 853619-30-4
Molecular Formula C₁₈H₂₃NO
Molecular Weight 269.38 g/mol
SMILES CCC(C)NCc1cccc(c1)OCc1ccccc1

Data sourced from Appchem. appchemical.com

Academic and Research Scope for this compound

While specific research focused exclusively on this compound is not extensively documented in public literature, its structural components suggest significant potential for academic and industrial research. The N-benzyl and benzyloxy moieties are prevalent in molecules designed for biological activity.

Medicinal Chemistry: The N-benzyl-2-phenylpyrimidin-4-amine core is the basis for potent anticancer agents that inhibit the USP1/UAF1 deubiquitinase enzyme. acs.org Similarly, N-benzyl secondary amines have been investigated as antituberculosis agents. nih.gov The chiral benzylamine (B48309) motif is a common feature in many FDA-approved drugs. researchgate.net

Enzyme Inhibition: The benzyloxy group is a known pharmacophore that has been incorporated into molecules designed to act as monoamine oxidase B (MAO-B) inhibitors, which are relevant for treating neurodegenerative diseases like Parkinson's. nih.gov

Synthetic Methodology: The synthesis of complex secondary amines like this one drives the development of new and more efficient chemical reactions. Its structure serves as a relevant target for testing novel synthetic strategies.

The combination of these well-regarded structural motifs within a single molecule makes this compound and its analogues promising candidates for screening in drug discovery programs and as scaffolds for building more complex chemical libraries.

Historical Context and Evolution of Synthetic Methodologies for Related N-Benzyl Secondary Amines

The synthesis of secondary amines, particularly N-benzyl amines, has evolved significantly over time, moving from classical methods to more sophisticated and efficient catalytic approaches.

Classical Methods: Historically, the most common methods for preparing secondary amines were direct N-alkylation and reductive amination.

N-Alkylation: This approach involves the reaction of a primary amine with an alkyl halide (e.g., a benzyl bromide). researchgate.net While conceptually simple, this method is often plagued by a lack of selectivity, leading to overalkylation and the formation of tertiary amines and quaternary ammonium (B1175870) salts as byproducts. nih.govwikipedia.org Controlling the reaction to achieve selective mono-alkylation remains a significant challenge. nih.gov

Reductive Amination: This is one of the most versatile and widely used methods. It involves the reaction of a primary amine with an aldehyde or ketone (e.g., 3-(benzyloxy)benzaldehyde) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. arkat-usa.orgorganic-chemistry.org Early versions of this reaction, like the Leuckart-Wallach reaction, required harsh conditions such as high temperatures. arkat-usa.org The development of milder reducing agents, such as sodium borohydride (B1222165) and sodium triacetoxyborohydride (B8407120), greatly expanded the scope and practicality of this method, allowing it to be performed under much gentler conditions. arkat-usa.orgorganic-chemistry.org

Modern Catalytic Methods: Contemporary research has focused on developing more atom-economical and environmentally benign synthetic routes.

Catalytic Reductive Amination: Modern protocols often employ transition metal catalysts (e.g., based on Iridium, Copper, or Nickel) to facilitate the reduction step, sometimes using transfer hydrogenation from sources like isopropanol (B130326). organic-chemistry.orgorganic-chemistry.org

N-Alkylation with Alcohols ("Borrowing Hydrogen"): A significant advancement is the use of alcohols as alkylating agents instead of alkyl halides. organic-chemistry.org In this process, a catalyst (often based on Ruthenium or Iridium) temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde. This aldehyde then undergoes reductive amination with the amine, and the borrowed hydrogen is returned in the reduction step. The only byproduct of this elegant process is water, making it a highly sustainable method. organic-chemistry.org

Deaminative Coupling: More recent innovations include methods like the catalytic deaminative coupling of two primary amines to form a secondary amine, further expanding the toolkit for C-N bond formation. organic-chemistry.org

This evolution from stoichiometric, often unselective reactions to highly efficient, selective, and sustainable catalytic processes represents a major theme in the history of modern organic synthesis.

Table 2: Comparison of Synthetic Methodologies for Secondary Amines

MethodDescriptionAdvantagesDisadvantages
Direct N-Alkylation Reaction of a primary amine with an alkyl halide. researchgate.netSimple concept, readily available starting materials.Prone to overalkylation, poor selectivity, formation of waste salts. nih.govwikipedia.org
Classical Reductive Amination Two-step, one-pot reaction of an amine with a carbonyl compound, followed by reduction. arkat-usa.orgVersatile, good yields, avoids overalkylation.Often requires stoichiometric amounts of reducing agents.
Catalytic N-Alkylation with Alcohols Uses an alcohol as the alkylating agent via a "borrowing hydrogen" mechanism. organic-chemistry.orgHigh atom economy, water is the only byproduct, sustainable.Requires specific transition metal catalysts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3-phenylmethoxyphenyl)methyl]butan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-3-15(2)19-13-17-10-7-11-18(12-17)20-14-16-8-5-4-6-9-16/h4-12,15,19H,3,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVPROHHZAICOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC(=CC=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Benzyloxy Phenyl Methyl Butan 2 Yl Amine and Analogues

Retrosynthetic Analysis of {[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections that correspond to known and reliable chemical reactions. amazonaws.com For the target molecule, this compound, the most logical disconnection is at the benzylic carbon-nitrogen (C-N) bond, as this bond is commonly formed through robust and high-yielding reactions. amazonaws.com

This C-N bond disconnection reveals two primary synthetic strategies:

Reductive Amination: This pathway involves disconnecting the C-N bond to reveal a carbonyl group and a primary amine. This corresponds to the reaction between 3-(benzyloxy)benzaldehyde and butan-2-amine. The forward reaction is a reductive amination, a powerful method for C-N bond formation. youtube.com

Nucleophilic Substitution: This alternative disconnection treats the benzyl (B1604629) group as an electrophile and the amine as a nucleophile. This suggests a synthesis route involving the reaction of a 3-(benzyloxy)benzyl halide (such as the chloride or bromide) with butan-2-amine via an SN2 mechanism.

Both strategies rely on two key precursors: a component providing the 3-(benzyloxy)phenylmethyl moiety and butan-2-amine. The subsequent sections will elaborate on the practical implementation of these synthetic routes.

Conventional Synthetic Routes to N-Benzyl Secondary Amines

Conventional methods for synthesizing N-benzyl secondary amines are dominated by reductive amination and nucleophilic substitution, both of which offer reliability and versatility.

Reductive amination is a highly efficient, one-pot method for preparing amines from aldehydes or ketones. byu.edu The synthesis of this compound via this route involves the reaction of 3-(benzyloxy)benzaldehyde with butan-2-amine. The process occurs in two main steps:

Imine Formation: The primary amine (butan-2-amine) attacks the carbonyl carbon of the aldehyde (3-(benzyloxy)benzaldehyde) to form a hemiaminal intermediate, which then dehydrates to form a Schiff base, or imine (and its corresponding protonated iminium ion). byu.edu

Reduction: The imine intermediate is then reduced in situ by a suitable reducing agent to yield the final secondary amine product. byu.edu

A variety of reducing agents can be employed for this transformation, each with specific advantages regarding reactivity, selectivity, and handling. byu.eduorganic-chemistry.org The choice of reagent can be critical to the success of the reaction, especially with sensitive functional groups present in the substrates. byu.edu

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentAbbreviationTypical ConditionsAdvantagesLimitations
Sodium Borohydride (B1222165)NaBH4Methanol or Ethanol, room temp. nih.govInexpensive, readily available, easy to handle.Can reduce the starting aldehyde if imine formation is slow; less selective. youtube.com
Sodium CyanoborohydrideNaBH3CNMethanol, pH 5-6Mild and selective for the iminium ion over carbonyls, allowing for one-pot reactions. byu.eduyoutube.comHighly toxic (generates HCN in acidic workup), moisture-sensitive. byu.edu
Sodium Triacetoxyborohydride (B8407120)Na(OAc)3BHDichloroethane (DCE) or Tetrahydrofuran (THF), room temp.Mild, highly selective, non-toxic byproducts, effective for a wide range of substrates. byu.eduyoutube.comMore expensive than NaBH4, moisture-sensitive.
Hydrogen gas with Metal CatalystH2/Pd/C, PtO2, Raney NiEthanol or Ethyl Acetate, elevated pressureHigh yielding, clean reaction with water as the only byproduct ("green" chemistry).Requires specialized hydrogenation equipment; catalyst may reduce other functional groups (e.g., benzyl ethers via hydrogenolysis). byu.eduyoutube.com

For the synthesis of this compound, a mild reagent like sodium triacetoxyborohydride would be a suitable choice to avoid the potential debenzylation that could occur with catalytic hydrogenation.

The synthesis of secondary amines via nucleophilic substitution involves the reaction of a primary amine with an alkyl halide. libretexts.org In the context of synthesizing this compound, this would involve the reaction of butan-2-amine with a 3-(benzyloxy)benzyl halide, such as 3-(benzyloxy)benzyl chloride. uni.lusigmaaldrich.com

The reaction typically proceeds via an SN2 mechanism, where the lone pair of electrons on the nitrogen atom of butan-2-amine attacks the electrophilic benzylic carbon, displacing the halide leaving group. khanacademy.org A non-nucleophilic base is often added to neutralize the hydrogen halide formed during the reaction.

A significant challenge in this approach is the potential for over-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event that produces a tertiary amine. libretexts.org Further reaction can yield a quaternary ammonium (B1175870) salt. libretexts.org To favor the formation of the desired secondary amine, reaction conditions can be optimized by:

Using a large excess of the primary amine (butan-2-amine) to increase the probability of the halide reacting with the starting amine rather than the product.

Slowly adding the alkyl halide to the reaction mixture to maintain a low concentration of the electrophile.

The success of the aforementioned synthetic routes hinges on the availability of the key precursors: 3-(benzyloxy)benzaldehyde for reductive amination and 3-(benzyloxy)benzyl chloride for nucleophilic substitution.

Synthesis of 3-(Benzyloxy)benzaldehyde: This precursor is commonly prepared via the Williamson ether synthesis. The reaction involves the O-alkylation of 3-hydroxybenzaldehyde (B18108) with a benzyl halide (e.g., benzyl chloride or benzyl bromide) in the presence of a base. researchgate.net

Reaction: 3-hydroxybenzaldehyde + Benzyl halide + Base → 3-(benzyloxy)benzaldehyde + Salt + H2O

Common Bases: Potassium carbonate (K2CO3), sodium hydroxide (B78521) (NaOH).

Solvents: Acetone, dimethylformamide (DMF), or ethanol.

The reaction proceeds by deprotonation of the phenolic hydroxyl group of 3-hydroxybenzaldehyde to form a more nucleophilic phenoxide ion, which then displaces the halide from the benzyl halide. orientjchem.org

Synthesis of 3-(Benzyloxy)benzyl chloride: The preparation of this precursor is often a two-step process starting from 3-(benzyloxy)benzaldehyde: google.com

Reduction to Alcohol: The aldehyde is first reduced to the corresponding 3-(benzyloxy)benzyl alcohol. Standard reducing agents like sodium borohydride (NaBH4) in an alcoholic solvent are effective for this transformation.

Conversion to Chloride: The resulting benzyl alcohol is then converted to 3-(benzyloxy)benzyl chloride. This can be achieved using various chlorinating agents, such as thionyl chloride (SOCl2) or concentrated hydrochloric acid (HCl). google.comorganic-chemistry.org Using SOCl2 is often preferred for its clean conversion and volatile byproducts (SO2 and HCl).

Butan-2-amine, also known as sec-butylamine, is a chiral primary amine that exists as two enantiomers, (R)-butan-2-amine and (S)-butan-2-amine. wikipedia.orgachemblock.com It is a colorless liquid that is commercially available as a racemate or in its enantiomerically pure forms. wikipedia.orgresearchgate.net For stereospecific syntheses, the use of a single enantiomer of butan-2-amine is crucial. myskinrecipes.com

While often purchased, butan-2-amine can be synthesized in the laboratory, most commonly through the reductive amination of butan-2-one (methyl ethyl ketone) using ammonia. High pressures of hydrogen gas and a metal catalyst (like Raney nickel) are typically required for this transformation. Enantiomerically pure forms can be obtained through the resolution of the racemate or via asymmetric synthesis methodologies. researchgate.net

Advanced and Sustainable Synthetic Approaches

While conventional methods are robust, modern organic synthesis emphasizes the development of more sustainable and efficient approaches. For the synthesis of N-benzyl secondary amines, several advanced strategies can be considered:

Catalytic Transfer Hydrogenation: This method avoids the need for high-pressure hydrogen gas by using alternative hydrogen donors like isopropanol (B130326), formic acid, or silanes in the presence of a transition metal catalyst (e.g., ruthenium or iridium complexes). organic-chemistry.org This makes the reductive amination process more operationally simple and safer.

"Borrowing Hydrogen" Methodology: A highly atom-economical process where a catalyst temporarily "borrows" hydrogen from an alcohol (e.g., 3-(benzyloxy)benzyl alcohol) to form an aldehyde in situ. This aldehyde then reacts with an amine (butan-2-amine) to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst. The only byproduct of this process is water, making it a very green alternative. organic-chemistry.org

One-Pot Procedures from Carboxylic Acids: Recent developments have enabled the direct reductive amination of carboxylic acids. nih.gov This would allow the synthesis to start from 3-(benzyloxy)benzoic acid, reacting it with butan-2-amine in the presence of a silane (B1218182) reductant and a catalyst, bypassing the need to first reduce the acid to an aldehyde. nih.gov

Biocatalysis: The use of enzymes, such as amine dehydrogenases (AmDHs), offers a highly selective and environmentally benign route to chiral amines. An AmDH could potentially be used for the asymmetric reductive amination of butan-2-one to produce enantiopure (S)- or (R)-butan-2-amine, or for the direct synthesis of the final product if a suitable enzyme could be engineered. researchgate.net

These advanced methods offer significant improvements in terms of safety, waste reduction, and atom economy, aligning with the principles of green chemistry.

Transition Metal-Catalyzed C-N Bond Formation Reactions for this compound Scaffolds

Transition metal catalysis has revolutionized the formation of carbon-nitrogen bonds, offering mild and efficient alternatives to classical methods. For the synthesis of scaffolds like this compound, reductive amination of an aldehyde with an amine is a prominent strategy. This can be achieved using various transition metal catalysts that facilitate either the initial imine formation, the subsequent reduction, or both in a one-pot process.

A common approach involves the reaction of 3-(benzyloxy)benzaldehyde with butan-2-amine. The intermediate imine is then reduced in situ. While traditional reducing agents like sodium borohydride can be used, transition metal catalysts offer greater control and efficiency. For instance, nickel nanoparticles have been shown to catalyze the reductive amination of aldehydes with primary amines using isopropanol as a hydrogen source. Similarly, cobalt complexes can effect the N-alkylation of amines with alcohols, which represents an alternative "borrowing hydrogen" strategy where the alcohol is transiently oxidized to the aldehyde. Gold(III) catalysis has also been employed for the dehydrative N-benzylation of anilines with benzylic alcohols in water, highlighting a green chemistry approach.

The direct coupling of a benzyl halide, such as 3-(benzyloxy)benzyl bromide, with butan-2-amine is another viable route. Copper-catalyzed C-N coupling reactions, for instance, can proceed at room temperature. These methods often exhibit broad functional group tolerance, which is crucial when dealing with molecules containing sensitive moieties like the benzyloxy group.

Table 1: Examples of Transition Metal-Catalyzed Reactions for Secondary Amine Synthesis

Catalyst System Reactants Product Type Yield (%) Reference
Ni nanoparticles Aldehyde, Primary Amine, Isopropanol Secondary Amine High
Co(II)-PCP complexes Amine, Primary Alcohol Secondary Amine Very Good
CuBr/PMDTA Aliphatic Halide, Amine Secondary Amine Good
Gold(III)/TPPMS Benzylic Alcohol, Aniline Secondary Amine Moderate to Excellent

Stereoselective Synthesis of Chiral N-Benzyl Secondary Amines with a Butan-2-yl Group

The butan-2-yl group in the target molecule introduces a chiral center. The synthesis of specific stereoisomers (R or S) is often critical for biological activity. Several strategies can be employed to achieve stereoselectivity.

One of the most direct methods is to start with an enantiomerically pure starting material, such as (R)-butan-2-amine or (S)-butan-2-amine. The subsequent reaction with 3-(benzyloxy)benzaldehyde via reductive amination will proceed with the retention of the stereocenter, yielding the corresponding diastereomerically pure product. This approach is widely used due to the commercial availability of chiral amines.

Another strategy involves the use of chiral catalysts for the reductive amination process. Chiral phosphoric acids or metal complexes with chiral ligands can create a chiral environment around the imine intermediate, leading to the preferential formation of one enantiomer of the product.

Table 2: Approaches to Stereoselective Synthesis of Chiral Amines

Method Key Feature Outcome Reference
Chiral Starting Material Use of enantiopure (R)- or (S)-butan-2-amine Diastereomerically pure product
Chiral Auxiliary Use of tert-butanesulfinamide Asymmetric synthesis of chiral amines
Asymmetric Catalysis Chiral catalysts (e.g., phosphoric acids, metal complexes) Enantioselective formation of one stereoisomer

Green Chemistry Principles in Amine Synthesis (e.g., Ultrasound-Assisted, Molecular Sieves)

Modern synthetic chemistry places a strong emphasis on environmentally benign methods. For the synthesis of amines like this compound, several green chemistry principles can be applied.

Ultrasound-assisted synthesis has emerged as a powerful tool to enhance reaction rates and yields, often under milder conditions and in shorter reaction times. For reductive amination, ultrasound can facilitate the in situ formation of aldehydes from benzyl halides followed by their reaction with amines, all in a solventless system. This not only reduces energy consumption but also minimizes the use of volatile organic solvents.

The use of molecular sieves is another important green chemistry practice in amine synthesis. In reductive amination, the formation of the imine intermediate from the aldehyde and amine is a condensation reaction that produces water. This equilibrium can be driven towards the product by removing the water as it is formed. Molecular sieves, which are crystalline aluminosilicates with uniform pore sizes, are excellent desiccants for this purpose. They can be added directly to the reaction mixture to trap water, thereby increasing the yield of the desired amine. Furthermore, molecular sieves can often be regenerated by heating, making them a reusable and sustainable option.

Table 3: Green Chemistry Techniques in Amine Synthesis

Technique Principle Advantage in Amine Synthesis Reference
Ultrasound-Assisted Synthesis Use of sonic waves to accelerate reactions Faster reaction rates, higher yields, often solvent-free
Molecular Sieves Removal of water from equilibrium reactions Drives imine formation, increases product yield

Chemical Transformations and Reactivity of 3 Benzyloxy Phenyl Methyl Butan 2 Yl Amine

Nucleophilic Reactivity of the Secondary Amine Functionality

The secondary amine group in {[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine is a key center of reactivity. The presence of a lone pair of electrons on the nitrogen atom confers nucleophilic character to the molecule. chemguide.co.uklibretexts.orglibretexts.org This lone pair can attack electron-deficient centers, making the amine reactive toward a wide range of electrophiles. libretexts.orglibretexts.org The reactivity of amines is analogous to that of ammonia, though the alkyl substituents (in this case, the [3-(benzyloxy)phenyl]methyl and butan-2-yl groups) can influence reactivity through steric and electronic effects. libretexts.orgresearchgate.net

The nucleophilic nature of the secondary amine allows it to participate in several fundamental organic reactions:

Alkylation: Reaction with electrophiles such as alkyl halides can lead to the formation of a tertiary amine. britannica.com This reaction proceeds via nucleophilic substitution, where the amine displaces a leaving group. msu.edu However, the reaction can be difficult to control and may proceed further to form a quaternary ammonium (B1175870) salt if the newly formed tertiary amine reacts with another molecule of the alkyl halide. chemguide.co.uklibretexts.org

Acylation: Secondary amines react vigorously with acylating agents like acyl chlorides and acid anhydrides to form stable N,N-disubstituted amides. chemguide.co.ukbritannica.com This is a common strategy for derivatization. libretexts.org

Sulfonylation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, yields sulfonamides. msu.edulibretexts.org This reaction forms the basis of the Hinsberg test, which can be used to distinguish between primary, secondary, and tertiary amines. msu.edu

Reaction with Carbonyls: Secondary amines can react reversibly with aldehydes and ketones to form enamines, provided there is a proton on an adjacent carbon. britannica.com

The nucleophilicity of the amine is influenced by steric hindrance around the nitrogen atom. researchgate.net The bulky butan-2-yl and [3-(benzyloxy)phenyl]methyl groups may reduce the reaction rate compared to less hindered secondary amines. masterorganicchemistry.com

Table 1: Representative Reactions of the Secondary Amine Functionality
Electrophile ClassSpecific ExampleProduct TypeReference
Alkyl HalideBromoethaneTertiary Amine Salt chemguide.co.uklibretexts.org
Acyl ChlorideEthanoyl chlorideN,N-disubstituted Amide chemguide.co.ukbritannica.com
Acid AnhydrideEthanoic anhydrideN,N-disubstituted Amide chemguide.co.uk
Sulfonyl ChlorideBenzenesulfonyl chlorideSulfonamide msu.edu

Reactions Involving the Benzyloxy Group

The benzyloxy group (-O-CH₂-C₆H₅) is another significant functional moiety within the molecule, offering pathways for deprotection and for substitution on its associated phenyl ring.

The benzyl (B1604629) ether in this compound serves as a robust protecting group for the phenolic oxygen. nih.gov Its removal, or deprotection, is a common synthetic step to unmask the phenol (B47542) functionality for further reactions.

The most prevalent method for cleaving benzyl ethers is catalytic hydrogenolysis. acsgcipr.orgcommonorganicchemistry.com This reaction involves treating the compound with hydrogen gas in the presence of a metal catalyst. acsgcipr.org The process typically cleaves the carbon-oxygen bond between the benzyl group and the oxygen atom, yielding the corresponding phenol and toluene (B28343) as a byproduct. acsgcipr.orgambeed.com

Commonly used catalysts for this transformation include:

Palladium on carbon (Pd/C)

Platinum-based catalysts (e.g., Pt/C)

Raney Nickel

The reaction is generally performed under mild conditions of temperature and pressure. acsgcipr.orgrsc.org Transfer hydrogenation, using a hydrogen donor like formic acid or 1,4-cyclohexadiene (B1204751) instead of hydrogen gas, is an alternative when other reducible functional groups are present in the molecule. organic-chemistry.org

While catalytic hydrogenolysis is widely used, other deprotection strategies exist. These can be useful if the molecule contains functional groups that are sensitive to hydrogenation conditions.

Table 2: Deprotection Strategies for the Benzyl Ether Group
MethodReagentsDescriptionReference
Catalytic HydrogenolysisH₂, Pd/C (or Pt/C, Raney-Ni)The most common method; cleaves the C-O bond to yield the phenol and toluene. acsgcipr.orgcommonorganicchemistry.comambeed.com
Strong Acid Cleavagee.g., HBr, HICleaves the ether linkage, but its use is limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org
Oxidative DeprotectionDDQ, or Nitroxyl radical/PIFAOxidizes the benzyl group, leading to cleavage. This method is useful for molecules with hydrogenation-sensitive groups. nih.govorganic-chemistry.orgorganic-chemistry.org

The phenyl ring of the benzyloxy group is susceptible to electrophilic aromatic substitution (EAS). msu.edu The benzyloxy group itself influences the rate and regioselectivity of these reactions. It is classified as an activating group and an ortho, para-director. libretexts.orgpressbooks.pub

The oxygen atom attached to the ring activates it toward electrophilic attack by donating its lone-pair electrons into the aromatic π-system through resonance. libretexts.orglibretexts.orgyoutube.com This donation of electron density increases the nucleophilicity of the ring, making it more reactive than unsubstituted benzene (B151609). libretexts.orgbyjus.com The resonance structures show that the increased electron density is concentrated at the ortho and para positions. libretexts.orgyoutube.com Consequently, electrophiles will preferentially attack these positions. libretexts.orglibretexts.org

Typical EAS reactions that could be performed on the benzyloxy ring include:

Nitration (using HNO₃/H₂SO₄)

Halogenation (e.g., Br₂/FeBr₃)

Sulfonation (using fuming H₂SO₄)

Friedel-Crafts Alkylation (using R-Cl/AlCl₃)

Friedel-Crafts Acylation (using R-COCl/AlCl₃)

While the benzyloxy group directs to the ortho and para positions, steric hindrance from the rest of the molecule might influence the ratio of the resulting isomers. wikipedia.org

Stereochemical Stability and Configurational Inversion Pathways of this compound

The structure of this compound contains a stereocenter at the second carbon of the butan-2-yl group, which is configurationally stable. The nitrogen atom of the secondary amine also has the potential to be a stereocenter if the three groups attached to it ([3-(benzyloxy)phenyl]methyl, butan-2-yl, and hydrogen) are considered distinct. sathyabama.ac.instereoelectronics.org

However, for most acyclic amines, the chirality at the nitrogen center is not observable at room temperature. libretexts.orglibretexts.org This is due to a phenomenon known as pyramidal inversion or nitrogen inversion. libretexts.orgwikipedia.org The nitrogen atom rapidly oscillates its pyramidal geometry, passing through a planar, sp²-hybridized transition state. sathyabama.ac.instereoelectronics.orgwikipedia.org This inversion process interconverts the two enantiomeric configurations (R and S) at the nitrogen center. libretexts.orgyoutube.com

Derivatization Strategies for Structural Modification and Functionalization

Derivatization involves chemically modifying a compound to alter its properties, often to facilitate analysis or to create new molecules with desired functions. libretexts.org The secondary amine in this compound is an ideal handle for various derivatization strategies. researchgate.net

These strategies are frequently employed in analytical chemistry to introduce chromophores or fluorophores, enhancing detection by techniques like High-Performance Liquid Chromatography (HPLC). thermofisher.com

Table 3: Common Derivatization Strategies for the Secondary Amine
Reagent ClassSpecific ExampleProduct TypeApplicationReference
Acyl Chlorides / AnhydridesDansyl chlorideSulfonamideFluorescence detection in HPLC thermofisher.com
Chloroformates9-fluorenylmethyl chloroformate (FMOC-Cl)CarbamateUV and fluorescence detection in HPLC libretexts.orgthermofisher.com
Sulfonyl Chlorides2-naphthalenesulfonyl chloride (NSCl)SulfonamideUV detection in HPLC nih.gov
IsothiocyanatesPhenylisothiocyanate (PITC)ThioureaUV detection in HPLC, protein sequencing thermofisher.com

Beyond analytical purposes, derivatization can be used for significant structural modification. For instance, acylation can introduce a variety of functional groups by using different acyl chlorides, fundamentally altering the molecule's chemical and physical properties. britannica.com Similarly, after deprotection of the benzyl ether to reveal the phenol, both the amine and the hydroxyl group can be functionalized, opening pathways to a wide array of new derivatives.

Structural Elucidation and Conformational Analysis of 3 Benzyloxy Phenyl Methyl Butan 2 Yl Amine

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the molecular structure of a chemical compound. By analyzing the interaction of the molecule with electromagnetic radiation, chemists can deduce its connectivity, functional groups, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular skeleton can be constructed.

For {[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine, a ¹H NMR spectrum would be expected to provide key information. The chemical shifts (δ) of the proton signals would indicate their electronic environment. For instance, aromatic protons on the benzyloxy and phenyl rings would typically appear in the downfield region (approx. δ 7.0-7.5 ppm), while the aliphatic protons of the butan-2-yl group and the methylene (B1212753) bridge would be found in the more shielded, upfield region. The integration of these signals would correspond to the number of protons in each unique environment, and the splitting patterns (multiplicity) would reveal the number of adjacent protons, thus establishing connectivity.

A ¹³C NMR spectrum would complement the proton data by showing a distinct signal for each unique carbon atom in the molecule. The chemical shifts would differentiate between aromatic, aliphatic, and ether-linked carbons. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively correlate which protons are attached to which carbons and to confirm the bonding network throughout the entire molecule.

Hypothetical ¹H NMR Data Table: This table illustrates the type of data NMR provides and is based on general principles, not experimental results for this specific compound.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
7.2-7.4Multiplet5HProtons on the benzyl (B1604629) ring
6.8-7.2Multiplet4HProtons on the 3-substituted phenyl ring
5.05Singlet2HO-CH₂ -Ph
3.70Singlet2HPh-CH₂ -N
2.70Sextet1HN-CH (CH₃)CH₂CH₃
1.50Multiplet2H-CH₂CH₃
1.15Doublet3H-CH(CH₃ )CH₂CH₃
0.90Triplet3H-CH₂CH₃

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The specific frequencies of absorbed radiation are characteristic of the types of chemical bonds and functional groups present.

For this compound, the IR spectrum would be expected to show several key absorption bands. The presence of the secondary amine (N-H) would likely be indicated by a weak to moderate absorption band around 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the butyl and methyl groups would be observed just below 3000 cm⁻¹. The C-O stretching of the benzyl ether linkage would produce a strong band in the region of 1050-1250 cm⁻¹. Finally, C=C stretching vibrations within the aromatic rings would be visible in the 1450-1600 cm⁻¹ region.

Hypothetical IR Data Table: This table illustrates the type of data IR provides and is based on general principles, not experimental results for this specific compound.

Frequency Range (cm⁻¹)IntensityAssignment
3300-3500Weak/MediumN-H stretch (secondary amine)
3000-3100MediumAromatic C-H stretch
2850-2960StrongAliphatic C-H stretch
1450-1600Medium/WeakAromatic C=C stretch
1050-1250StrongC-O stretch (ether)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, allowing for the calculation of its elemental formula. It works by ionizing the molecule and then measuring its mass-to-charge ratio (m/z) with very high accuracy.

For this compound (C₁₈H₂₃NO), the expected exact mass would be calculated and compared to the experimentally measured value. A close match (typically within 5 ppm) would confirm the molecular formula. Furthermore, the fragmentation pattern observed in the mass spectrum provides structural clues. Common fragmentation pathways for this molecule might include the cleavage of the benzyl group (producing a fragment at m/z 91, the tropylium (B1234903) ion) or cleavage adjacent to the nitrogen atom (alpha-cleavage), which would help to confirm the structure of the amine and its substituents.

X-ray Crystallography and Solid-State Structural Analysis of this compound and its Salts/Derivatives

While NMR provides the structure in solution, X-ray crystallography can determine the exact three-dimensional arrangement of atoms in the solid state, provided a suitable single crystal can be grown. This technique would provide precise data on bond lengths, bond angles, and torsion angles within the molecule.

If a crystal structure of this compound or one of its salts (e.g., a hydrochloride or hydrobromide salt, which often crystallize more readily) were obtained, it would offer an unambiguous confirmation of its molecular connectivity. It would also reveal the preferred conformation of the molecule in the crystal lattice and provide insight into intermolecular interactions, such as hydrogen bonding involving the secondary amine, which dictates the crystal packing. To date, no published crystal structures for this compound or its derivatives are available in crystallographic databases.

Conformational Preferences and Rotational Isomerism of this compound

The molecule this compound possesses several single bonds around which rotation can occur, leading to different spatial arrangements or conformations. Key areas of rotational freedom include the C-O and C-C bonds of the benzyloxy group, the C-N bonds of the amine, and the C-C bonds within the butan-2-yl chain.

Computational and Theoretical Investigations of 3 Benzyloxy Phenyl Methyl Butan 2 Yl Amine

Quantum Chemical Calculations

Quantum chemical calculations, primarily based on Density Functional Theory (DFT) and ab initio methods, are foundational for investigating the properties of a specific molecular structure. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

The electronic structure of a molecule governs its stability, reactivity, and physical properties. For {[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly revealing.

The HOMO is typically associated with the molecule's ability to donate electrons, indicating sites susceptible to electrophilic attack. In this amine, the HOMO is expected to be localized predominantly on the nitrogen atom due to its lone pair of electrons, with some delocalization into the adjacent aromatic π-systems. The LUMO, conversely, represents the molecule's ability to accept electrons, highlighting regions prone to nucleophilic attack. The LUMO is likely distributed across the antibonding π* orbitals of the two benzene (B151609) rings.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, the MEP would show a region of high negative potential (typically colored red) around the nitrogen atom, confirming it as the primary site for protonation and electrophilic attack. Regions of positive potential (blue) would be expected around the amine hydrogen and the aromatic hydrogens.

Table 1: Illustrative Quantum Chemical Descriptors for this compound (Calculated at B3LYP/6-31G(d) level)

DescriptorHypothetical ValueInterpretation
EHOMO-5.85 eVEnergy of the Highest Occupied Molecular Orbital; related to ionization potential.
ELUMO-0.25 eVEnergy of the Lowest Unoccupied Molecular Orbital; related to electron affinity.
HOMO-LUMO Gap (ΔE)5.60 eVIndicator of chemical reactivity and kinetic stability.
Dipole Moment (μ)1.9 DMeasure of the overall polarity of the molecule.
NBO Charge on Nitrogen-0.65 eNatural Bond Orbital charge, indicating a strong negative charge localization.

Due to several rotatable single bonds (e.g., C-N, C-O, C-C bonds), this compound can exist in numerous conformations. Conformational analysis aims to identify the most stable, low-energy structures (global and local minima) on the potential energy landscape and to determine the energy barriers for interconversion between them. nih.gov

Computational methods like DFT and ab initio calculations (such as Møller-Plesset perturbation theory, MP2) are employed to perform these studies. A systematic search of the conformational space can be conducted by rotating key dihedral angles and calculating the energy of each resulting structure. This process generates a potential energy surface, a complex landscape where valleys correspond to stable conformers and mountain passes represent the transition states between them. chemrxiv.orgelifesciences.org

Table 2: Hypothetical Relative Energies of Key Conformers

Conformer IDDescription of OrientationRelative Energy (kcal/mol)Boltzmann Population (%) at 298 K
Conf-1Global minimum, extended structure0.0065.1%
Conf-2Gauche interaction in butan-2-yl chain0.8515.4%
Conf-3Rotamer of the benzyloxy group1.109.8%
Conf-4Folded structure with phenyl rings closer1.952.7%

Quantum chemical calculations are highly effective at predicting spectroscopic properties, which can be used to validate experimentally determined structures or to aid in the interpretation of complex spectra. d-nb.info

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating nuclear magnetic shielding tensors. longdom.org These tensors can be converted into chemical shifts (δ) for ¹H and ¹³C nuclei by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. uncw.edulongdom.org Because the observed chemical shifts are an average over the conformational ensemble, accurate predictions often require calculating the shifts for each low-energy conformer and then determining a Boltzmann-weighted average. uncw.edursc.org

IR Spectroscopy: The same DFT calculations used for geometry optimization also yield vibrational frequencies and their corresponding intensities. longdom.org These frequencies correspond to the fundamental vibrational modes of the molecule (stretches, bends, torsions). The calculated IR spectrum can be compared directly with an experimental spectrum. It is a common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from approximations in the theoretical method and the neglect of anharmonicity. longdom.org This allows for confident assignment of the peaks in an experimental IR spectrum to specific molecular motions.

Table 3: Illustrative Predicted vs. Typical Experimental Spectroscopic Data

ParameterSelected Atom/BondPredicted Value (Scaled)Typical Experimental Range
¹H NMR Chemical Shift (ppm)N-H proton~1.5-2.5 ppmVariable, depends on solvent
¹³C NMR Chemical Shift (ppm)Benzylic CH₂~50-55 ppm~50-60 ppm
¹³C NMR Chemical Shift (ppm)CH attached to N (butan-2-yl)~55-60 ppm~55-65 ppm
IR Frequency (cm⁻¹)N-H stretch~3310 cm⁻¹3300-3500 cm⁻¹ (weak)
IR Frequency (cm⁻¹)Aromatic C-H stretch~3040 cm⁻¹3000-3100 cm⁻¹
IR Frequency (cm⁻¹)C-O-C stretch (ether)~1250 cm⁻¹ (asymmetric)1200-1275 cm⁻¹

Reaction Mechanism Studies and Transition State Analysis for Transformations of this compound

Computational chemistry is a powerful tool for mapping out the reaction pathways of chemical transformations. For a secondary amine like this compound, a common and important reaction is oxidative N-dealkylation. nih.govnih.gov This process involves the removal of one of the alkyl or benzyl (B1604629) groups from the nitrogen atom. researchgate.net

Theoretical studies can elucidate the detailed mechanism of such reactions by:

Identifying Intermediates: Locating all stable species along the reaction coordinate, such as radical cations or iminium ions that may form upon initial oxidation.

Locating Transition States (TS): Finding the highest-energy point along the lowest-energy path connecting a reactant to a product. The structure of the TS provides insight into the geometry of the bond-making and bond-breaking processes.

Calculating Activation Energies (Ea): The energy difference between the transition state and the reactants determines the reaction rate. By comparing the activation energies for competing pathways (e.g., removal of the butan-2-yl group vs. the [3-(benzyloxy)phenyl]methyl group), one can predict the major product of the reaction. For this molecule, cleavage of the benzylic C-N bond is often favored due to the stability of the resulting benzyl cation or radical.

These calculations can clarify whether a reaction proceeds through, for example, a hydrogen atom transfer (HAT) or an electron transfer (ET) mechanism, which can be difficult to distinguish experimentally. acs.org

Molecular Dynamics Simulations to Explore Conformational Flexibility and Interactions

While quantum chemical calculations are excellent for studying static structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy of the system. ulisboa.pt

For this compound, an MD simulation would typically place one or more molecules in a simulation box filled with a solvent (like water or an organic solvent) and track the trajectory of every atom over a period of nanoseconds to microseconds.

Such simulations can reveal:

Conformational Dynamics: How the molecule transitions between different stable conformations identified in quantum chemical studies. nih.gov

Solvent Effects: How the surrounding solvent molecules interact with the amine and influence its preferred shape and flexibility. nih.gov

Intermolecular Interactions: In simulations with multiple solute molecules, MD can model how they interact with each other, providing insight into aggregation or self-assembly behavior.

Flexibility Analysis: By calculating metrics like the Root Mean Square Fluctuation (RMSF) for each atom, one can identify the most rigid and most flexible parts of the molecule. nih.gov The terminal ends of the alkyl chain and the benzyloxy group are expected to show higher flexibility than the core aromatic structures.

Quantitative Structure-Reactivity Relationships (QSRR) and Computational Descriptors for Amines

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that correlate the chemical structure of a series of compounds with their measured reactivity. nih.gov These models are built by calculating a large number of numerical values, known as molecular descriptors, for each molecule and then using statistical methods to find a mathematical equation that relates a subset of these descriptors to the observed reactivity. mdpi.com

For a QSRR study involving this compound and other similar amines, a wide array of descriptors would be calculated. nih.gov These can be categorized as:

Constitutional: Simple counts of atoms, bonds, molecular weight, etc.

Topological: Descriptors derived from the 2D graph representation of the molecule, describing its connectivity and shape (e.g., Wiener index, Kier & Hall indices).

Geometrical: 3D descriptors based on the molecule's optimized geometry, such as surface area and volume.

Electrostatic: Descriptors related to charge distribution, like the dipole moment or partial charges on specific atoms. researchgate.net

Quantum Chemical: Descriptors derived from quantum calculations, including HOMO/LUMO energies, hardness, softness, and electrophilicity index. researchgate.net

Once calculated, these descriptors could be used to build a model predicting, for instance, the pKa of the amine, its nucleophilicity in a specific reaction, or its rate of oxidation. nih.gov Such a model would allow for the rapid prediction of reactivity for new, unsynthesized amines, guiding further research.

Table 4: Selected Molecular Descriptors for QSRR Modeling of this compound

Descriptor ClassDescriptor NameHypothetical ValueRelevance to Reactivity
ConstitutionalMolecular Weight283.41 g/molRelates to steric bulk and transport properties.
TopologicalTopological Polar Surface Area (TPSA)21.2 ŲCorrelates with hydrogen bonding capacity and membrane permeability.
GeometricalSolvent Accessible Surface Area (SASA)~350 ŲDescribes the molecule's exposure to solvent and other reactants.
ElectrostaticPartial Charge on N Atom-0.65 e (from NBO)Directly relates to nucleophilicity and basicity.
Quantum ChemicalEHOMO-5.85 eVIndicator of electron-donating ability.

Role of 3 Benzyloxy Phenyl Methyl Butan 2 Yl Amine in Advanced Organic Synthesis Methodologies

Applications as a Chiral Auxiliary or Ligand in Asymmetric Catalysis (if applicable for chiral forms)

The presence of a chiral center at the second carbon of the butyl group in {[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine suggests its potential for use as a chiral auxiliary or ligand in asymmetric catalysis. Chiral amines are fundamental in asymmetric synthesis for inducing stereoselectivity in chemical reactions.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired stereochemistry is achieved, the auxiliary is typically removed. For this compound to function as a chiral auxiliary, it would first be reacted with a prochiral substrate to form a new compound. The inherent chirality of the butan-2-yl group would then direct subsequent reactions to favor the formation of one stereoisomer over another. While specific examples involving this exact compound are not available, the principle is well-established with other chiral amines.

Chiral Ligands: In asymmetric catalysis, chiral ligands coordinate to a metal center to create a chiral catalyst. This catalyst can then promote a reaction to produce a chiral product with high enantiomeric excess. The nitrogen atom in this compound could potentially coordinate with various transition metals. The stereochemistry of the butan-2-yl group would create a chiral environment around the metal center, influencing the stereochemical course of the catalyzed reaction.

Potential ApplicationDescriptionKey Structural Feature
Chiral AuxiliaryTemporarily attached to a substrate to direct the stereochemical outcome of a reaction.Chiral butan-2-yl group
Chiral LigandBinds to a metal to form a chiral catalyst for asymmetric reactions.Nitrogen atom and chiral butan-2-yl group

Utility as a Key Synthetic Intermediate for the Construction of Complex Molecular Architectures

Secondary amines and compounds containing benzyloxy groups are common intermediates in the synthesis of complex molecules, particularly in medicinal chemistry and materials science.

The benzyloxy group serves as a common protecting group for phenols. The benzyl (B1604629) ether is generally stable to a wide range of reaction conditions and can be readily cleaved, often by catalytic hydrogenation, to reveal the phenol (B47542). This strategy is frequently employed in multi-step syntheses of natural products and pharmaceuticals. Therefore, the 3-benzyloxy-phenyl motif within this compound could be a precursor to a 3-hydroxyphenyl moiety in a more complex target molecule.

The secondary amine functionality is also a versatile handle for further chemical transformations. It can undergo a variety of reactions, such as N-alkylation, N-acylation, and participation in coupling reactions, to build more elaborate molecular structures.

While no specific total syntheses explicitly name this compound as a key intermediate, its structural features are consistent with those of building blocks used in the construction of complex organic molecules.

Development of Novel Synthetic Reagents and Catalysts Derived from this compound (If applicable)

The development of novel reagents and catalysts from a specific starting material is a common strategy in organic synthesis to achieve new reactivity or improved selectivity. Given the structure of this compound, it could potentially be a precursor for such development.

For instance, modification of the amine or the aromatic rings could lead to new chiral ligands with tailored electronic and steric properties for specific catalytic applications. The benzyloxy group could be functionalized to introduce additional coordinating atoms, creating a bidentate or tridentate ligand.

Furthermore, the secondary amine could be converted into other functional groups, such as an N-oxide or a nitroxide radical, which could have applications as reagents in oxidation catalysis. However, without specific research dedicated to this compound, these potential applications remain speculative.

Q & A

Q. What are the most reliable synthetic routes for {[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine?

Methodology :

  • Reductive Amination : Combine 3-(benzyloxy)benzaldehyde with butan-2-ylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under mild acidic conditions (pH 4–6). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane = 1:3).
  • Condensation Reactions : Adapt protocols from analogous benzylamine syntheses, such as using p-toluenesulfonic acid (p-TsOH) as a catalyst in refluxing xylene with Dean-Stark water removal to drive imine formation, followed by reduction (e.g., NaBH4) .

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodology :

  • Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation in ethanol/ether (1:2 v/v). Refine structure using SHELXL (SHELX suite) with hydrogen atoms fixed geometrically and thermal parameters constrained to parent atoms. Validate bond lengths and angles against DFT calculations .
  • Spectroscopy : Use 1H^1 \text{H}/13C^13 \text{C} NMR (CDCl3) to confirm substitution patterns (e.g., benzyloxy resonance at δ 5.1–5.3 ppm). Cross-reference mass spectrometry (EI-MS) with NIST Chemistry WebBook databases for fragmentation patterns .

Q. What purification strategies are effective for isolating this amine?

Methodology :

  • Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate, 0–30%) to separate unreacted starting materials.
  • Recrystallization : Dissolve crude product in hot ethanol, cool to 4°C, and filter to obtain high-purity crystals. Monitor purity via HPLC (C18 column, acetonitrile/water = 70:30) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

Methodology :

  • Dynamic Effects Analysis : Investigate rotational barriers (e.g., butan-2-yl group) via variable-temperature NMR to explain discrepancies in predicted vs. observed splitting patterns.
  • DFT Optimization : Perform geometry optimization (B3LYP/6-311+G(d,p)) and compare calculated chemical shifts (GIAO method) with experimental data. Adjust solvent polarity parameters in simulations to match experimental conditions .

Q. What strategies mitigate side reactions during synthesis (e.g., over-reduction or dimerization)?

Methodology :

  • Reaction Monitoring : Use inline FTIR to detect intermediates (e.g., imine formation at ~1650 cm1^{-1}). Optimize stoichiometry (e.g., 1.2:1 aldehyde:amine ratio) to minimize aldol byproducts.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or ionic liquids to enhance selectivity. For reductive amination, compare NaBH(OAc)3 vs. NaBH4 to control over-reduction .

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence crystallinity and solubility?

Methodology :

  • Crystal Packing Analysis : Use Mercury software to visualize hydrogen-bonded dimers (e.g., N–H⋯N interactions with R22(8)R_2^2(8) motifs) and quantify lattice energy via PIXEL calculations. Correlate with solubility tests in aprotic solvents (e.g., DMSO vs. THF) .
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to assess thermal stability linked to packing efficiency.

Q. How can computational methods guide SAR studies for this compound’s biological activity?

Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., GPCRs or enzymes). Focus on the benzyloxy group’s role in π-π stacking or hydrophobic pockets.
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate against in vitro assays (e.g., IC50 measurements) .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Methodology :

  • LC-MS/MS : Employ a triple quadrupole system with MRM mode to detect sub-ppm impurities (e.g., residual aldehydes). Use isotope-labeled internal standards for quantification.
  • Forced Degradation Studies : Expose samples to heat, light, or acidic conditions to identify degradation products. Compare retention times and fragmentation patterns with synthetic standards .

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{[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine
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{[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.